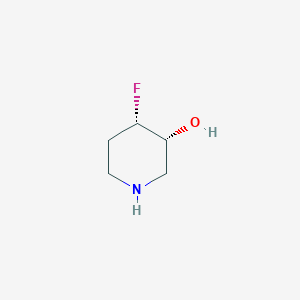

(3R,4S)-4-Fluoropiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-fluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Landscape of 3r,4s 4 Fluoropiperidin 3 Ol Systems

Determinants of Stereochemical Outcome in Fluoropiperidinol Formation

The precise cis stereochemistry of (3R,4S)-4-Fluoropiperidin-3-ol, where the fluorine and hydroxyl groups are on the same side of the piperidine (B6355638) ring, is a direct result of stereocontrolled synthetic methods. The key to achieving this specific arrangement lies in the diastereoselective or enantioselective reactions used to introduce the fluorine and hydroxyl moieties.

A notable method for achieving the desired stereochemistry is through an enantioselective fluorination process. nih.gov For instance, the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related precursor, has been accomplished using a cinchona alkaloid catalyst. nih.gov This approach facilitates the formation of a specific enantiomer, which can then be crystallized to achieve high enantiopurity. nih.gov The choice of catalyst and reaction conditions is paramount in directing the fluorine atom to attack a specific face of the molecule, thereby establishing the required (3R,4S) configuration. Such methods underscore the importance of catalyst-controlled reactions in determining the final stereochemical outcome of complex molecules.

Conformational Analysis of Fluorinated Piperidine Rings

Saturated six-membered rings like piperidine typically adopt a chair conformation to minimize steric strain. researchgate.net However, the introduction of a highly electronegative fluorine atom dramatically influences the conformational equilibrium. researchgate.net Extensive studies, combining experimental NMR spectroscopy and computational DFT calculations, have been conducted on a variety of fluorinated piperidine derivatives to understand these preferences. nih.gov

The analysis of 3J(19F,1H) coupling constants in NMR experiments is a powerful tool for determining the relative orientation of the fluorine atom, revealing whether it predominantly occupies an axial or equatorial position. nih.gov In the majority of fluorinated piperidines studied, there is a strong and often exclusive preference for the fluorine atom to adopt an axial orientation. nih.govresearchgate.net This is contrary to the behavior of larger alkyl groups, which typically prefer the less sterically hindered equatorial position. This "axial-F preference" is a hallmark of fluorinated N-heterocycles and is governed by a combination of subtle electronic and environmental factors. researchgate.netnih.gov

Influence of Fluorine Substitution on Conformational Preferences and Molecular Geometry

The preference for an axial fluorine substituent in piperidine rings is not governed by a single factor but rather by a complex interplay of several underlying forces. nih.govd-nb.info These forces collectively stabilize the axial conformer over the equatorial one.

Key contributing factors include:

Electrostatic Interactions: In protonated or polar environments, a favorable charge-dipole interaction can occur between the positively charged nitrogen atom (N+) and the electron-rich C-F bond, stabilizing the axial conformation where these groups are closer in space. researchgate.netresearchgate.net

Hyperconjugation: This stereoelectronic effect involves the donation of electron density from an anti-periplanar C-H bond (a bond that is parallel but pointing in the opposite direction) into the low-lying antibonding orbital (σ) of the C-F bond (σCH→σCF). researchgate.netresearchgate.net This interaction is geometrically optimal when the fluorine atom is in the axial position, providing significant stabilization. researchgate.net

Solvation Effects: The polarity of the solvent plays a crucial role in the conformational equilibrium. d-nb.infonih.gov Studies have shown that increasing solvent polarity can further stabilize the more polar axial conformer, sometimes even inverting the conformational preference from equatorial to axial. nih.govd-nb.info For example, in certain difluoropiperidine derivatives, the conformation can be shifted from equatorial in chloroform (B151607) (a less polar solvent) to axial in DMSO (a highly polar solvent). nih.govd-nb.info

The following tables summarize computational data for simple fluorinated piperidines, showing the free enthalpy difference (ΔG) between the equatorial and axial conformers. A positive ΔG value indicates a preference for the axial conformer.

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

|---|---|---|---|---|---|

| 1A | TFA | Chloroform | +1.4 | +2.2 | Axial |

| 1B | HCl | Water | +5.4 | +9.2 | Axial |

| 1C | H | Water | +1.8 | +2.9 | Axial |

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

|---|---|---|---|---|---|

| 2A | TFA | Chloroform | +4.3 | +5.9 | Axial |

| 2B | HCl | Water | +7.3 | +11.8 | Axial |

| 2C | H | Water | +4.2 | +6.2 | Axial |

Chirality Transfer and Stereochemical Integrity in Multi-Step Syntheses

The synthesis of a specific stereoisomer like this compound requires careful planning to ensure that the desired chirality is not only created but also preserved throughout a multi-step reaction sequence. The concept of "chirality transfer" involves transmitting chiral information from one molecule or stereocenter to another. This can be achieved by using a chiral starting material from the "chiral pool" or by employing a chiral auxiliary or catalyst.

In the context of fluorinated piperidines, a key step often involves an asymmetric reaction that sets the absolute stereochemistry early in the synthesis. nih.govbeilstein-journals.org For example, after an enantioselective fluorination establishes the chiral centers, all subsequent reactions must proceed with high fidelity to maintain stereochemical integrity. nih.gov This means avoiding conditions that could lead to racemization (formation of an equal mixture of enantiomers) or epimerization (inversion of a single stereocenter).

For instance, if a reaction proceeds through a planar intermediate (like a carbocation or enolate), there is a risk of losing the pre-existing stereochemical information. Therefore, synthetic routes are designed to use reactions that are stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially). nih.gov The successful synthesis of enantiopure this compound is a testament to the precise control over reaction pathways, ensuring that the initial chiral information is faithfully transferred to the final product.

Strategic Applications of 3r,4s 4 Fluoropiperidin 3 Ol As a Chiral Building Block and Molecular Scaffold

Utility in the Asymmetric Synthesis of Complex Nitrogen Heterocycles

(3R,4S)-4-Fluoropiperidin-3-ol serves as a crucial chiral synthon for the enantioselective synthesis of intricate nitrogen-containing heterocyclic compounds. Its pre-defined stereochemistry allows for the transfer of chirality to the target molecule, which is a critical aspect in the development of pharmaceuticals where stereoisomers can exhibit vastly different biological activities.

A notable application of a derivative of this chiral building block is in the synthesis of high-affinity, selective, and orally bioavailable human 5-HT(2A) receptor antagonists. nih.govsci-hub.seresearchgate.net In a key study, the protected form of this compound was utilized to construct a series of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles. The introduction of the fluorinated piperidine (B6355638) moiety was instrumental in reducing the pKa of the basic nitrogen, which in turn led to improved oral bioavailability of the final compounds. nih.govsci-hub.seresearchgate.net

The synthesis of these complex indole (B1671886) derivatives underscores the utility of this compound in introducing both a chiral center and a fluorine atom in a single, well-defined building block. This approach simplifies the synthetic route and provides a reliable method for accessing enantiomerically pure target molecules. The biological activity of the resulting compounds highlights the significance of the fluorinated piperidine scaffold in achieving potent and selective receptor antagonism.

| Compound | h5-HT(2A) Ki (nM) |

| 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole | 0.34 |

| 6-Fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | 0.06 |

Design and Construction of Polycyclic and Spirocyclic Frameworks

Integration into Diversified Molecular Scaffolds for Chemical Library Development

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The inclusion of three-dimensional, structurally diverse scaffolds is crucial for exploring novel biological targets. Fluorinated piperidines, in general, are recognized for their potential in diversity-oriented synthesis to generate libraries of compounds with varied spatial arrangements. thieme-connect.com The stereoselective incorporation of fluorine can lead to significant changes in the physical and chemical properties of molecules, which is a desirable feature in the construction of diverse chemical libraries. researchgate.net

Despite the recognized potential of fluorinated piperidines in this area, specific examples of the integration of this compound into diversified molecular scaffolds for the development of chemical libraries are not prominently featured in the currently available literature.

Precursor Role in the Synthesis of Chiral Amine Derivatives

This compound is a valuable precursor for the synthesis of various chiral amine derivatives. The hydroxyl group provides a handle for further functionalization, while the fluorine atom influences the basicity and conformational preference of the piperidine ring. The inherent chirality of the molecule is carried through the synthetic sequence to yield enantiomerically pure final products.

A prime example of this application is the synthesis of the aforementioned 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles, which are themselves chiral amine derivatives. nih.govsci-hub.seresearchgate.net In this synthesis, the protected this compound is the key starting material that dictates the stereochemistry of the final active pharmaceutical ingredient. The transformation of the hydroxyl group and subsequent coupling with the indole moiety demonstrate the role of this compound as a foundational element in the construction of more complex chiral amines. The development of synthetic routes to chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines further illustrates the broader utility of substituted piperidines as precursors to chiral amine derivatives. researchgate.net

| Precursor | Final Chiral Amine Derivative |

| Protected this compound | 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole |

| Protected this compound | 6-Fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole |

Advanced Analytical Characterization Methodologies for Fluoropiperidinol Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For complex derivatives like (3R,4S)-4-Fluoropiperidin-3-ol, NMR provides profound insights into the molecular framework, including the connectivity of atoms and their spatial relationships, which are essential for confirming stereochemistry.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it highly receptive to NMR measurements. wikipedia.org One of the most significant advantages of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, offering exceptional resolution and minimizing signal overlap, even in complex molecules. wikipedia.org

For the structural analysis of this compound, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing key information about the position of the fluorine atom within the piperidine (B6355638) ring. Furthermore, spin-spin coupling between the fluorine nucleus and adjacent protons (¹H) provides critical data for stereochemical assignment. The magnitude of geminal (²JHF) and vicinal (³JHF) coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. nih.govnih.gov In the (3R,4S) configuration, the relative orientation of the fluorine and the protons on adjacent carbons (C3 and C5) results in characteristic coupling constants that help confirm the trans-diastereomeric structure.

Quantitative ¹⁹F NMR (qNMR) is also a valuable application, allowing for the precise determination of the concentration or purity of fluorinated compounds without the need for a structurally similar reference standard. The high sensitivity of the ¹⁹F nucleus and the wide spectral dispersion contribute to the accuracy and reliability of this quantitative method.

Below is a representative table of expected ¹⁹F NMR parameters for this compound, based on typical values for similar aliphatic fluorinated compounds.

Interactive Data Table: Representative ¹⁹F NMR Data

| Parameter | Expected Value Range | Description |

| ¹⁹F Chemical Shift (δ) | -170 to -190 ppm | Chemical shift for a fluorine atom on a secondary carbon in a saturated heterocyclic ring. The exact value is sensitive to solvent and substitution. |

| ²JH4-F4 (Geminal) | 45 - 55 Hz | Through-bond coupling between the fluorine atom and the proton attached to the same carbon (C4). |

| ³JH3-F4 (Vicinal) | 15 - 30 Hz | Through-bond coupling between the fluorine atom and the proton on the adjacent carbon (C3). The magnitude is dependent on the H-C3-C4-F dihedral angle. |

| ³JH5-F4 (Vicinal) | 10 - 40 Hz | Through-bond coupling between the fluorine atom and the protons on the other adjacent carbon (C5). Axial vs. equatorial proton positions will result in different coupling constants. |

While one-dimensional ¹H and ¹⁹F NMR provide foundational data, multidimensional NMR techniques are often required to fully resolve the complex spin systems and stereochemistry of fluoropiperidinol derivatives.

Correlation Spectroscopy (COSY): This homonuclear (¹H-¹H) correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity of all protons within the piperidine ring, allowing for the assignment of signals from H2 through H6.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. An HSQC spectrum is invaluable for the unambiguous assignment of the ¹³C signals of the piperidine ring by linking them to their already assigned proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the most powerful NMR technique for determining the stereochemical and conformational relationships within a molecule. nih.gov It identifies nuclei that are close in space (typically within 5 Å), irrespective of their through-bond connectivity. For this compound, a NOESY experiment is crucial for confirming the trans relationship between the fluorine at C4 and the hydroxyl group at C3. nih.gov For instance, in a chair conformation, a NOESY correlation between an axial proton at C2 and the axial fluorine at C4 would provide strong evidence for their relative stereochemistry. The absence or presence of specific NOE cross-peaks helps to build a three-dimensional model of the molecule's preferred conformation in solution.

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The synthesis of this compound can potentially yield a mixture of stereoisomers, including its enantiomer ((3S,4R)-4-Fluoropiperidin-3-ol) and its diastereomers ((3R,4R)- and (3S,4S)-4-Fluoropiperidin-3-ol). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for the separation and quantification of these stereoisomers. sci-hub.senih.gov

The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in an HPLC column. wikipedia.org These stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies, which leads to different retention times and thus their separation.

For the separation of diastereomers, such as separating the trans-(3R,4S) isomer from the cis-(3R,4R) isomer, a chiral stationary phase is not always necessary. mdpi.com Diastereomers have different physical properties and can often be separated using standard achiral stationary phases (e.g., normal-phase or reversed-phase HPLC). mdpi.comresearchgate.net

Alternatively, a racemic mixture can be derivatized with a chiral resolving agent to form a mixture of diastereomers, which can then be separated on a standard achiral column. wikipedia.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Interactive Data Table: Chiral Separation Principles

| Separation Type | Target Isomers | Method | Principle |

| Enantiomeric | (3R,4S) vs. (3S,4R) | Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to different retention times. |

| Diastereomeric | (3R,4S) vs. (3R,4R) | Achiral HPLC | Diastereomers have distinct physical properties, allowing separation on standard normal-phase or reverse-phase columns. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral chromatography can establish relative stereochemistry and separate enantiomers, X-ray crystallography is the definitive analytical method for the unambiguous determination of the absolute configuration of a chiral molecule. rsc.org This technique requires the molecule to be in a crystalline form.

The method involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. nih.gov

To determine the absolute configuration (e.g., distinguishing the (3R,4S) enantiomer from the (3S,4R) enantiomer), a phenomenon known as anomalous dispersion is utilized. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks the inversion symmetry of the diffraction pattern, allowing for the correct assignment of the absolute stereochemistry. researchgate.net The result is often expressed as a Flack parameter, which should be close to zero for the correct enantiomer.

The data obtained from an X-ray crystal structure analysis provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail and confirming the solid-state conformation of the molecule.

Interactive Data Table: Typical X-ray Crystallography Output

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. A non-centrosymmetric space group is required for a chiral molecule. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions of the repeating unit of the crystal lattice. |

| Flack Parameter | ~0.0(1) | A value near zero confirms the assigned absolute configuration is correct with high confidence. |

Theoretical and Computational Investigations of 3r,4s 4 Fluoropiperidin 3 Ol Systems

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (3R,4S)-4-Fluoropiperidin-3-ol. DFT studies allow for the determination of various molecular parameters and electronic and chemical reactivity descriptors that are crucial for understanding potential interactions with biological targets. researchgate.netsci-hub.se

The reactivity of a molecule is largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity, kinetic stability, and optical polarizability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For fluorinated piperidine (B6355638) systems, DFT calculations can reveal the influence of the electronegative fluorine atom on the electron distribution within the ring. This, in turn, affects the molecule's reactivity. Key reactivity descriptors that can be calculated from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential).

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following table is illustrative and based on general principles of DFT calculations on similar molecules, as specific data for this compound is not published. Values are hypothetical.)

| Descriptor | Formula | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

These quantum mechanical calculations provide a foundational understanding of the electronic character of this compound, which is essential for predicting its behavior in synthetic reactions and biological systems.

Computational Modeling of Stereoselectivity in Synthetic Pathways

The synthesis of this compound presents a significant stereochemical challenge, requiring precise control over the relative and absolute configuration of two adjacent stereocenters. Computational modeling has emerged as a vital tool for understanding and predicting the stereochemical outcomes of synthetic reactions. By calculating the energies of transition states for different reaction pathways, chemists can rationalize observed stereoselectivities and design more efficient and selective syntheses. researchgate.net

One of the key synthetic steps towards related compounds, such as cis-3-fluoropiperidin-4-ols, is the enantioselective fluorination of a suitable precursor. chemrxiv.orgresearchgate.net Computational studies, often employing DFT, can be used to model the transition states of such reactions. nih.govnih.gov These models can elucidate the non-covalent interactions between the substrate, the fluorinating agent, and the chiral catalyst that dictate the stereochemical outcome.

For instance, in the synthesis of a related fluorinated piperidine, computational analysis was used to understand the steric requirements of the catalytic system, which enabled the rational selection of a highly selective catalyst. chemrxiv.org By modeling the transition state assemblies leading to the different diastereomers, it is possible to identify the key steric and electronic factors that favor the formation of the desired (3R,4S) isomer.

Key aspects of computational modeling of stereoselectivity include:

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate for each possible stereoisomeric pathway.

Energy Calculations: Determining the relative activation energies of the competing transition states. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

Analysis of Non-Covalent Interactions: Examining hydrogen bonds, steric clashes, and other weak interactions within the transition state structure to understand the origins of stereoselectivity.

While a specific computational study on the stereoselective synthesis of this compound has not been published, the principles derived from studies on similar systems are directly applicable. researchgate.net These computational approaches provide invaluable insights that complement experimental work, accelerating the development of efficient and highly stereoselective synthetic routes.

Exploration of Conformational Energy Landscapes of Fluorinated Piperidinols

Computational investigations have been instrumental in understanding the conformational behavior of fluorinated piperidines. A key finding in this area is the preference of fluorine for an axial position in certain contexts, which can be counterintuitive based on simple steric arguments. This preference is often attributed to a combination of factors, including:

Hyperconjugation: Interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals can stabilize the axial conformation.

Charge-Dipole Interactions: Electrostatic interactions between the polar C-F bond and other charged or polar groups in the molecule can influence conformational equilibrium.

Solvation Effects: The polarity of the solvent can play a major role in stabilizing or destabilizing certain conformers.

A systematic computational analysis (using the M06-2X functional) of various fluorinated piperidine derivatives has shown that solvation and solvent polarity are major factors in determining conformational preferences, in addition to hyperconjugation and charge-dipole interactions. For many fluorinated piperidines, a high preference for the axial orientation of the fluorine atom has been observed experimentally and supported by these calculations.

Table 2: Factors Influencing Conformational Preferences in Fluorinated Piperidines

| Influencing Factor | Description |

| Steric Repulsion | Unfavorable interactions between atoms occupying the same space, typically disfavoring axial substituents. |

| Charge-Dipole Interactions | Electrostatic interactions between polarized bonds that can stabilize specific conformers. |

| Hyperconjugation | Stabilizing interactions from the overlap of filled and empty orbitals, which can favor an axial fluorine. |

| Solvent Polarity | The dielectric constant of the solvent can significantly alter the relative energies of different conformers. |

By mapping the conformational energy landscape, computational methods can predict the most stable conformers of this compound and the energy barriers between them. This information is critical for understanding its solution-phase behavior and for designing molecules that can adopt a specific bioactive conformation when binding to a target protein.

Molecular Modeling Approaches for Scaffold Design and Chemical Space Exploration

The this compound moiety serves as a valuable three-dimensional scaffold in drug discovery. github.io Its rigid, yet conformationally complex, structure allows for the precise positioning of substituents in three-dimensional space, which is essential for optimizing interactions with biological targets. Molecular modeling techniques are central to leveraging this scaffold for the design of new chemical entities.

Scaffold hopping is a computational strategy used to identify novel molecular backbones that can mimic the biological activity of a known active compound. chemrxiv.orgmdpi.com Starting with a molecule containing the this compound core, computational algorithms can search virtual libraries for new scaffolds that present similar pharmacophoric features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) in a comparable spatial arrangement. This allows for the exploration of new chemical space and the potential to identify compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Chemical space exploration involves the generation and evaluation of large virtual libraries of compounds based on a particular scaffold. For the this compound scaffold, this would involve computationally decorating the piperidine ring with a diverse range of substituents at various positions. These virtual libraries can then be screened in silico against a biological target of interest using techniques like molecular docking. This approach enables the rapid assessment of a vast number of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing.

The use of chiral piperidine scaffolds in drug design has been shown to be a promising strategy for:

Modulating physicochemical properties. acs.org

Enhancing biological activities and selectivity. acs.org

Improving pharmacokinetic properties. acs.org

Reducing cardiac hERG toxicity. acs.org

Molecular dynamics (MD) simulations can further refine the understanding of how ligands based on this scaffold interact with their targets. MD simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding poses and the role of specific interactions in molecular recognition.

Through these computational approaches, the this compound scaffold can be effectively utilized as a starting point for the rational design of novel and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (3R,4S)-4-Fluoropiperidin-3-ol, and how is stereochemical integrity maintained during synthesis?

- Methodology : The synthesis typically involves nucleophilic fluorination or late-stage functionalization of piperidine scaffolds. For example, fluorination can be achieved via SN2 displacement using KF or CsF in polar aprotic solvents (e.g., DMF) under inert atmospheres. Stereochemical control is ensured by starting from enantiopure precursors (e.g., (S)-piperidine-2-carboxylic acid derivatives) or employing chiral catalysts. Post-synthesis, purification via recrystallization or chiral HPLC is critical to isolate the (3R,4S) diastereomer .

- Key Validation : Monitor reaction progress with TLC or LC-MS. Confirm stereochemistry using chiral HPLC (>98% ee) and ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial fluorine) .

Q. Which analytical techniques are optimal for characterizing this compound, particularly for verifying stereochemical purity?

- Techniques :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -200 ppm for axial fluorine) and ¹H NMR (split signals due to vicinal coupling with fluorine) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous fluoropiperidines (e.g., (3S,4R)-4-(4-Fluorophenyl)piperidin-3-ol derivatives) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers .

Advanced Research Questions

Q. How do reaction parameters (e.g., solvent, temperature) influence the stereoselectivity of this compound synthesis, and what strategies prevent epimerization?

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics but may promote racemization. Additives like 18-crown-6 improve fluoride ion solubility .

- Temperature : Lower temperatures (0–25°C) reduce epimerization; elevated temperatures (>40°C) risk ring-opening or side reactions.

Q. What is the impact of fluorination at the C4 position on the physicochemical and pharmacological properties of piperidin-3-ol derivatives?

- Physicochemical Effects :

- Lipophilicity : Fluorine increases logP (~0.5–1.0 units), enhancing membrane permeability .

- Hydrogen Bonding : The C4-fluorine disrupts hydrogen-bond networks, altering solubility (e.g., ~2–5 mg/mL in PBS) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives in kinase inhibition studies?

- Assay Design :

- Target Selection : Prioritize kinases with catalytic cleft steric sensitivity (e.g., Jak3, STE20 family kinases) .

- Protocol : Use fluorescence-based ADP-Glo™ assays with recombinant kinases. Include positive controls (e.g., Tofacitinib for Jak3) and measure IC50 via dose-response curves (1 nM–100 μM range) .

- Data Interpretation : Compare inhibition kinetics (Ki) and selectivity profiles using kinome-wide screening (e.g., DiscoverX Pan-Kinase Panel) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across studies?

- Root Causes :

- Stereochemical Leakage : Variability in chiral auxiliary efficiency or purification methods.

- Reagent Quality : Anhydrous fluoride sources (e.g., KF) with residual moisture reduce yields.

- Resolution :

- Reproduce Conditions : Standardize reagent sources (e.g., ≥99.9% CsF) and reaction setups (Schlenk line for inert conditions).

- Cross-Validate : Compare NMR/Fluorine-19 spectra with published data (e.g., δ −210 ppm for axial fluorine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.